molecular formula C8H7ClN2 B082373 2-Chloro-4,6-dimethylnicotinonitrile CAS No. 14237-71-9

2-Chloro-4,6-dimethylnicotinonitrile

Cat. No.: B082373
CAS No.: 14237-71-9
M. Wt: 166.61 g/mol
InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₈H₇ClN₂. It is a derivative of nicotinonitrile, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring.

Preparation Methods

The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile typically involves the use of the Vilsmeier-Haack reagent (DMF-POCl₃). One common method starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is reacted with the Vilsmeier-Haack reagent under reflux conditions for about 5 hours . This reaction results in the formation of this compound through a series of sequential transformations.

Chemical Reactions Analysis

2-Chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

    Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

2-Chloro-4,6-dimethylnicotinonitrile can be compared with other similar compounds, such as:

  • 2-Chloro-4,5,6-trimethylnicotinonitrile
  • 2-Chloro-6-methylnicotinonitrile
  • 2-Chloro-6-methyl-5-nitronicotinonitrile

These compounds share structural similarities but differ in the number and position of substituents on the pyridine ring. The unique combination of chlorine and methyl groups in this compound gives it distinct chemical properties and reactivity .

Biological Activity

2-Chloro-4,6-dimethylnicotinonitrile (C₈H₇ClN₂) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and antitumor properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom and two methyl groups at the 4 and 6 positions, alongside a cyano group at the 3 position. The compound appears as a white crystalline powder with a melting point ranging from 97°C to 99°C and a molecular weight of 166.61 g/mol.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can reduce oxidative stress in various biological systems. The mechanism involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound120.8Free radical scavenging
Standard Antioxidant (e.g., Trolox)80Free radical scavenging

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Derivatives of this compound have shown selective inhibition against specific pathogens, suggesting that structural modifications can enhance these effects .

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor activity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colorectal cancer). The compound's derivatives have shown promising results with inhibition percentages reaching up to 68.3% against HepG2 cells .

Table 3: Antitumor Activity Results

Cell LineInhibition Percentage (%)IC50 (µM)
HepG268.373.3
HCT11651120.8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The chlorine and methyl groups on the pyridine ring influence the compound's reactivity and binding affinity to various enzymes and receptors involved in oxidative stress responses, microbial resistance mechanisms, and cancer cell proliferation pathways .

Case Studies

  • Antioxidant Study : A study conducted on rat liver cells demonstrated that treatment with this compound significantly reduced lipid peroxidation levels compared to control groups, indicating its potential as an effective antioxidant agent.
  • Antimicrobial Study : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the cyano group position enhanced antimicrobial efficacy significantly .
  • Antitumor Study : Another investigation focused on the effects of this compound on apoptosis in cancer cells showed increased caspase activity in treated HepG2 cells, suggesting a mechanism involving programmed cell death induction .

Properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJKTAVEQPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278939
Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14237-71-9
Record name 14237-71-9
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Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
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Synthesis routes and methods I

Procedure details

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 g, 34 mmol) was added to phosphorus oxychloride (20 ml). The reaction was stirred at reflux for 2 h, after which it was seen complete. Volatiles were removed and the residue triturated with petrol. The resultant solid was filtered off and washed with hexane, and dried to give a pure white solid (5.1 g, 90%). δH (250 MHz, CDCl3) 2.55 (3 H, s, CH3), 2.57 (3 H, s, CH3), 7.09 (1 H, s, ArH); δC (250 MHz, CDCl3) 162.64 (C), 154.39 (C), 152.26 (C), 123.22 (CH), 114.28 (C), 108.31 (C), 24.5 (CH3), 20.54 (CH3); m/z 189 (M+Na)
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90%

Synthesis routes and methods II

Procedure details

2-Chloro-3-cyano-4,6-dimethylpyridine was prepared from 3-cyano-4,6-dimethylpyrid-2-one and phosphorus oxychloride following the procedure of Kametani and Sato (Yakugaka Kenyu 34, 117, 1962).
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Synthesis routes and methods III

Procedure details

A stirred mixture of 3-cyano-4,6-dimethyl-2-hydroxypyridine (4.35 g, 29.39 mmol) and phosphorous pentachloride (6.92 g, 33.21 mmol) is heated to 120° C. The reaction mixture becomes clear and is stirred for an additional 1 hr. It is then poured onto ice/water (250 mL) and allowed to stand for 30 min. The solution is neutralized with sodium bicarbonate (pH 6) and extracted with dichloromethane (400 mL). The separated organic layer is dried, filtered and concentrated to yield 2-chloro-3-cyano-4,6-dimethylpyridine (4.60 g, 94% yield) as a tan solid containing ca 15% impurity. LC/MS: MS m/e=167/169 (M+H); RT 2.98 min; NMR (CDCl3, δ ppm) 7.08 (1H, s), 2.57 (3H, s), 2.55 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Chloro-4,6-dimethylnicotinonitrile utilized in the synthesis of heterocyclic compounds, and what are the key structural features of the resulting derivatives?

A1: this compound serves as a versatile starting material for constructing diverse heterocyclic systems.

  • Synthesis of Pyrazolopyridines []: It reacts with hydrazine hydrate, leading to the formation of 3-aminopyrazolo[3,4-b]pyridine []. This compound is a crucial intermediate for synthesizing arylazopyrazolo[3,4-b]pyridine derivatives, achieved through azo-coupling reactions with various coupling agents like β-naphthylamine, β-naphthol, thiazole, and aniline derivatives []. These resulting azo compounds are notable for their potential application as disperse dyes [].

Q2: What analytical techniques are employed to characterize the compounds derived from this compound?

A2: Researchers employ a combination of techniques to confirm the structures and purities of the synthesized compounds:

  • Spectroscopic methods: These include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) and carbon-13 nuclear magnetic resonance (13C-NMR) to determine the arrangement of atoms within the molecule [, ].
  • Elemental analysis: Provides the percentage composition of elements (C, H, N) in the compound, supporting the proposed molecular formula [, ].
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule [].

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